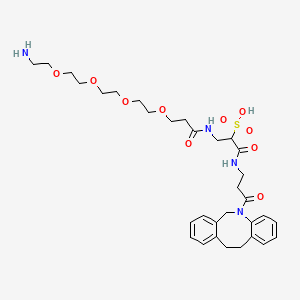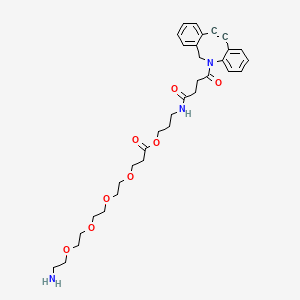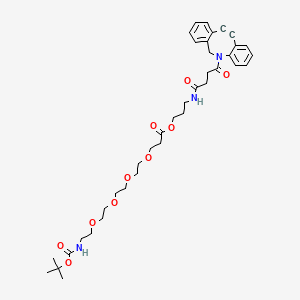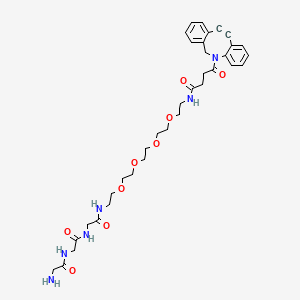
DBCO-PEG4-triethoxysilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DBCO-PEG4-triethoxysilane is a compound that combines a dibenzocyclooctyne (DBCO) group with a polyethylene glycol (PEG) linker and a triethoxysilane moiety. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules. The DBCO group is known for its high reactivity with azide groups, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) reactions without the need for a copper catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-triethoxysilane typically involves the following steps:
Formation of the PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide to achieve the desired chain length.
Attachment of the DBCO Group: The DBCO group is attached to the PEG linker through an amide bond formation reaction. This involves reacting the PEG linker with a DBCO-containing carboxylic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Introduction of the Triethoxysilane Moiety: The triethoxysilane group is introduced by reacting the PEG-DBCO intermediate with triethoxysilane in the presence of a suitable catalyst, such as a platinum-based catalyst
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG linker.
Batch Reactions: Sequential batch reactions to attach the DBCO group and the triethoxysilane moiety.
Purification: Purification steps such as column chromatography and recrystallization to ensure high purity of the final product
化学反応の分析
Types of Reactions
DBCO-PEG4-triethoxysilane primarily undergoes click chemistry reactions, specifically SPAAC reactions. These reactions involve the following:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azide-containing molecules to form stable triazole linkages without the need for a copper catalyst
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Conditions: Room temperature or slightly elevated temperatures, typically under inert atmosphere conditions to prevent oxidation
Major Products
科学的研究の応用
DBCO-PEG4-triethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs), which are small molecules designed to selectively degrade target proteins
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags for imaging and tracking studies
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents
Industry: Applied in surface modification processes to improve the properties of materials, such as increasing hydrophilicity or biocompatibility
作用機序
The mechanism of action of DBCO-PEG4-triethoxysilane involves the following steps:
Reaction with Azide Groups: The DBCO group undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages
Targeting Specific Molecules: In the context of PROTACs, the compound targets specific proteins for degradation by linking them to E3 ubiquitin ligases, which tag the proteins for destruction by the proteasome
類似化合物との比較
Similar Compounds
DBCO-PEG4-biotin: Contains a biotin moiety instead of triethoxysilane, used for biotinylation and affinity purification.
DBCO-PEG4-amine: Contains an amine group, used for further functionalization and conjugation reactions.
Uniqueness
DBCO-PEG4-triethoxysilane is unique due to its triethoxysilane moiety, which allows for surface modification and functionalization of materials. This makes it particularly useful in applications requiring surface attachment and modification .
特性
IUPAC Name |
4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxo-N-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPATRYMIHMPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57N3O10Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














